Fudosteine
Overview
Description
Fudosteine is a mucolytic agent primarily used to treat respiratory conditions characterized by excessive mucus production. It is a derivative of cysteine and functions by breaking down mucus, making it easier to expel from the respiratory tract. This compound is approved for the treatment of chronic obstructive pulmonary disease, chronic bronchitis, pulmonary emphysema, bronchial asthma, bronchiectasis, pulmonary tuberculosis, pneumoconiosis, atypical mycobacterial disease, and diffuse panbronchiolitis .
Mechanism of Action
Target of Action
Fudosteine primarily targets the protein MUC5AC , a type of mucin . Mucins are glycoproteins responsible for the gel-like properties of mucus, playing a crucial role in protecting and lubricating various epithelial surfaces in the body .
Mode of Action
This compound acts as a mucoactive agent , enabling mucin secretion . It is believed to inhibit the expression of MUC5AC, thereby modulating the properties of mucus . Additionally, this compound works by breaking the disulfide bonds within the mucus glycoproteins, reducing the viscosity and elasticity of the mucus . This makes it easier for patients to expectorate, or cough up, the mucus .
Biochemical Pathways
This compound affects the pathways related to mucin synthesis and cellular signaling . After stimulation with lipopolysaccharide (LPS) or tumor necrosis factor (TNF)-α, the expression of phosphorylated epidermal growth factor receptor (p-EGFR), phosphorylated p38 mitogen-activated protein kinase (p-p38 MAPK), and phosphorylated extracellular signal-related kinase (p-ERK) were detected . This compound treatment reduced the expression levels of p-p38 MAPK and p-ERK in vivo and of p-ERK in vitro .
Result of Action
This compound inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression . This leads to a decrease in the overall volume of mucus, thus alleviating symptoms such as cough and difficulty in breathing . The effects of this compound are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .
Biochemical Analysis
Biochemical Properties
Fudosteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to decrease the number of goblet cells in the airway epithelium, thereby reducing mucus hypersecretion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound inhibits MUC5AC mucin hypersecretion by reducing MUC5AC gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The effects of this compound are associated with the inhibition of extracellular signal-related kinase and p38 mitogen-activated protein kinase in vivo and extracellular signal-related kinase in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable in human plasma stored at room temperature for at least 12 hours, 4 °C for at least 12 hours, and -20 °C for at least 20 days .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fudosteine can be synthesized through a series of chemical reactions involving cysteine derivatives. One method involves the reaction of cysteine with 3-chloropropanol in the presence of a base to form the intermediate compound, which is then further reacted to produce this compound .
Industrial Production Methods
In industrial settings, this compound is often prepared as a solution for aerosol inhalation. The preparation method includes adding water for injection to a liquid formulation device, filling it with nitrogen for protection, and maintaining a positive pressure. The metal complexing agent is then added and stirred until dissolved, followed by the addition of this compound and pH adjusting agents. The solution is then fine-filtered under sterile conditions and encapsulated .
Chemical Reactions Analysis
Types of Reactions
Fudosteine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to break disulfide bonds within mucus glycoproteins.
Substitution: This compound can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and bases like sodium hydroxide .
Major Products
The major products formed from these reactions include oxidized this compound derivatives and reduced mucus glycoproteins, which help in reducing mucus viscosity and elasticity .
Scientific Research Applications
Fudosteine has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and analysis of cysteine derivatives.
Biology: this compound is used to study the effects of mucolytic agents on mucus production and secretion.
Medicine: It is extensively researched for its therapeutic benefits in treating respiratory conditions.
Industry: This compound is used in the formulation of pharmaceutical products for respiratory health .
Comparison with Similar Compounds
Similar Compounds
Carbocisteine: Another mucolytic agent that works by breaking down mucus.
Acetylcysteine: A mucolytic agent used to reduce mucus viscosity.
Uniqueness of Fudosteine
This compound is unique in its ability to inhibit mucin 5AC expression, which is not a common feature among other mucolytic agents. This makes it particularly effective in reducing mucus production and improving respiratory function .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINWYTAUPKOPCQ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CSCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)CSC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046440 | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13189-98-5 | |
Record name | Fudosteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13189-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fudosteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013189985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fudosteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUDOSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR9VPI71PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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